2-(3-Butynyloxy)pteridine
Description
2-(3-Butynyloxy)pteridine is a synthetic pteridine derivative characterized by a pteridine core (a fused pyrimidine-pyrazine heterocyclic system) substituted at the 2-position with a 3-butynyloxy group. The 3-butynyloxy moiety introduces an alkyne functional group, which may enhance reactivity or enable further chemical modifications, such as click chemistry applications.
Properties
Molecular Formula |
C10H8N4O |
|---|---|
Molecular Weight |
200.2 g/mol |
IUPAC Name |
2-but-3-ynoxypteridine |
InChI |
InChI=1S/C10H8N4O/c1-2-3-6-15-10-13-7-8-9(14-10)12-5-4-11-8/h1,4-5,7H,3,6H2 |
InChI Key |
CDZLEBOOXRSZPC-UHFFFAOYSA-N |
SMILES |
C#CCCOC1=NC2=NC=CN=C2C=N1 |
Canonical SMILES |
C#CCCOC1=NC2=NC=CN=C2C=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key pteridine derivatives and their biological activities, highlighting differences in substituents, targets, and efficacy:
Key Observations
Substituent Impact: The 3-butynyloxy group in this compound differs from diamino or thiadiazole substituents in analogues, suggesting distinct reactivity and target interactions. Saturation of the pteridine ring (e.g., tetrahydropteridines) reduces LOX inhibition potency by 13–20×, emphasizing the importance of aromaticity . Quinoxaline derivatives (e.g., 6b) achieve sub-100 nM Ki values against PTR1, outperforming standard antifolates like pentamidine .
Mechanistic Divergence: 2-Amino-1,3,4-thiadiazole compounds mimic folate’s pteridine ring, forming critical hydrogen bonds with PTR1 active-site residues (Asp161, Tyr174) . In contrast, this compound’s alkyne group may favor covalent or non-covalent interactions unobserved in other derivatives.
Therapeutic Potential: PTR1 inhibitors (e.g., quinoxaline derivatives) show promise against Leishmania and Trypanosoma spp., with additive effects when combined with DHFR inhibitors . This compound’s role in such contexts remains unexplored but warrants investigation given structural parallels.
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